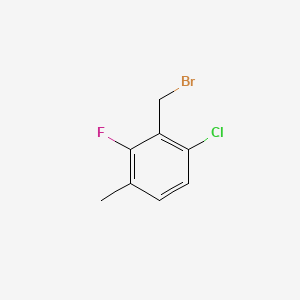

6-Chloro-2-fluoro-3-methylbenzyl bromide

Beschreibung

6-Chloro-2-fluoro-3-methylbenzyl bromide (C₈H₇BrClF, molecular weight: 237.50) is a halogenated aromatic compound with a benzyl bromide backbone substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 6, 2, and 3, respectively . Its structure is defined by the SMILES notation CC1=C(C(=C(C=C1)F)CBr)Cl and InChIKey VAMCJPJZOSMZGT-UHFFFAOYSA-N, reflecting its distinct regiochemistry . The compound has a boiling point of 103°C at 3 mmHg and is classified under UN1760 (corrosive liquids) with hazard codes H314 (causes severe skin burns and eye damage) .

Primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, it serves as a precursor for introducing benzyl halide moieties into larger molecules. Its fluorinated and chlorinated substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions and nucleophilic substitutions .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVTYYKMSFGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378635 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-88-3 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol

The most widely documented method for synthesizing 6-chloro-2-fluoro-3-methylbenzyl bromide involves the bromination of the corresponding benzyl alcohol precursor, 6-chloro-2-fluoro-3-methylbenzyl alcohol. This approach leverages the reactivity of hydroxyl groups in alcohol substrates, which are replaced by bromine atoms under controlled conditions.

Reagents and Reaction Conditions

Bromination is typically achieved using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. The choice of reagent influences reaction efficiency, purity, and scalability:

Hydrobromic Acid (HBr)

- Mechanism : HBr acts as both an acid and a nucleophile, protonating the hydroxyl group to form a better-leaving water molecule, followed by bromide ion attack.

- Conditions : Reactions are conducted in polar aprotic solvents such as dichloromethane (DCM) or chloroform under reflux (40–60°C). Anhydrous conditions are critical to minimize side reactions.

- Yield : While exact yields are proprietary, analogous benzyl bromide syntheses report yields of 70–85% under optimized conditions.

Phosphorus Tribromide (PBr₃)

- Mechanism : PBr₃ reacts with the alcohol to form a phosphite intermediate, which undergoes bromide displacement.

- Conditions : Reactions proceed at room temperature (20–25°C) in inert solvents like diethyl ether or tetrahydrofuran (THF). Excess PBr₃ is often used to drive the reaction to completion.

- Yield : Higher yields (80–90%) are typically observed compared to HBr, attributed to the stronger electrophilicity of the intermediate.

Table 1: Comparison of Brominating Agents

| Parameter | HBr | PBr₃ |

|---|---|---|

| Temperature | 40–60°C | 20–25°C |

| Solvent | DCM, Chloroform | Ether, THF |

| Reaction Time | 4–6 hours | 1–2 hours |

| Typical Yield | 70–85% | 80–90% |

| Scalability | Moderate | High |

| Safety Considerations | Corrosive, toxic fumes | Moisture-sensitive |

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow processes to enhance reproducibility and safety. Key parameters include:

- Automated Reactors : Precision control of temperature, pressure, and reagent stoichiometry ensures consistent product quality.

- Solvent Recovery Systems : Dichloromethane and chloroform are recycled to reduce costs and environmental impact.

- Purification : Distillation or recrystallization from ethanol/water mixtures yields >98% purity, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Synthetic Routes

While less common, alternative methods have been explored to address limitations in substrate availability or reaction specificity.

Direct Bromination of Toluene Derivatives

Direct bromination of 6-chloro-2-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) has been investigated. However, this method suffers from poor regioselectivity due to competing electrophilic aromatic substitution at multiple positions.

Halogen Exchange Reactions

Metal-halogen exchange reactions, such as the use of lithium bromide (LiBr) with 6-chloro-2-fluoro-3-methylbenzyl chloride, offer a pathway to the bromide derivative. While theoretically feasible, this method is hampered by side product formation and limited commercial adoption.

Optimization Strategies

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product isolation:

- Polar Aprotic Solvents : DCM and chloroform enhance bromide ion solubility, accelerating substitution rates.

- Ether Solvents : THF improves PBr₃ reactivity but requires stringent anhydrous conditions to prevent hydrolysis.

Analytical Characterization

Post-synthesis analysis ensures compliance with purity standards:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals: δ 4.65 (s, 2H, CH₂Br), 2.40 (s, 3H, CH₃), and aromatic proton resonances between δ 7.10–7.50.

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 236.95 [M+H]⁺.

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) demonstrates ≥98% purity with a retention time of 6.8 minutes.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 6-Chloro-2-fluoro-3-methylbenzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used.

Major Products:

Substitution Reactions: The major products are substituted benzyl derivatives depending on the nucleophile used.

Oxidation Reactions: The major products are benzyl alcohols or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry:

6-Chloro-2-fluoro-3-methylbenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology:

In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It can be used to introduce specific functional groups into biomolecules, enabling the study of their structure and function .

Medicine:

The compound is used in medicinal chemistry for the synthesis of potential drug candidates. Its derivatives may exhibit biological activity and can be used in the development of new therapeutic agents .

Industry:

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a building block for the synthesis of various industrial chemicals .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds .

Molecular Targets and Pathways:

The molecular targets of this compound include nucleophilic sites in biomolecules such as amino groups in proteins or nucleic acids. The compound can modify these biomolecules by forming covalent bonds, thereby altering their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzyl Bromides

The reactivity, physical properties, and applications of 6-chloro-2-fluoro-3-methylbenzyl bromide are influenced by its substitution pattern. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Physical Properties of Selected Benzyl Bromides

Key Observations:

Substituent Effects on Reactivity: The electron-withdrawing Cl and F groups in this compound increase the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks. This contrasts with 4-fluorobenzyl bromide, where the para-fluorine exerts a weaker electron-withdrawing effect, reducing reactivity compared to ortho/para-dihalogenated analogs .

Hazard Profiles :

- All listed benzyl bromides share the H314 hazard due to their corrosive nature. However, 3-bromo-6-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) may pose additional risks due to its higher molecular weight and dual bromine substituents, though specific hazard data are lacking .

Synthetic Utility :

- 2-Chloro-6-fluorobenzyl bromide is a closer analog but lacks the methyl group, making it less sterically hindered for reactions requiring rapid benzylation .

- 4-Fluorobenzyl bromide is widely used in drug discovery (e.g., kinase inhibitors), whereas the target compound’s regiochemistry may favor applications in fluorinated liquid crystals or pesticides .

Notes:

- Unlike methyl bromide (a broad-spectrum pesticide), halogenated benzyl bromides are rarely used directly in commercial products due to their reactivity and toxicity .

- Sepantronium bromide exemplifies a bioactive molecule derived from benzyl halide intermediates, though its structure is more complex than the target compound .

Biologische Aktivität

6-Chloro-2-fluoro-3-methylbenzyl bromide (CAS No. 261762-88-3) is a halogenated aromatic compound that serves as an important intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including the presence of chlorine and fluorine atoms, confer distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications in drug development.

The molecular formula of this compound is C₈H₈BrClF. The compound's structure is characterized by a benzyl group substituted with chlorine and fluorine at specific positions, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.50 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Chemical Structure | Chemical Structure |

This compound primarily acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds with biomolecules such as proteins and nucleic acids. The mechanism involves:

- Electrophilic Substitution : The bromine atom can be replaced by nucleophilic sites (e.g., amino groups) in biomolecules.

- Covalent Bond Formation : The compound can modify nucleophilic sites, altering the structure and function of target biomolecules.

Enzyme Interaction

Research indicates that this compound can interact with various enzymes, potentially serving as an inhibitor or modulator. Its ability to form covalent bonds with amino acids in active sites may lead to significant changes in enzyme activity.

Case Study: Cholinesterase Inhibition

Cholinesterases (AChE and BChE) are critical enzymes involved in neurotransmitter regulation. Compounds similar to this compound have been studied for their inhibitory effects on these enzymes, which are relevant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterases can enhance acetylcholine levels, improving cognitive function.

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological implications of this compound. The compound is classified as a lachrymator and can cause severe burns upon contact with skin or eyes. Inhalation may lead to respiratory distress and chemical pneumonitis .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Synthesis of Drug Candidates : The compound is used as an intermediate in synthesizing various pharmaceuticals, including potential inhibitors for cholinesterases.

- Bioconjugation Studies : It has been utilized to modify biomolecules for studying enzyme-substrate interactions and protein engineering.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-chloro-2-fluoro-3-methylbenzyl bromide in laboratory settings?

The compound is typically synthesized via bromination of the corresponding benzyl alcohol derivative. For example, 6-chloro-2-fluoro-3-methylbenzyl alcohol can be treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent (e.g., dichloromethane or ether), and stoichiometric ratios are critical for achieving >97% purity .

Key validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using ¹H/¹⁹F NMR to resolve signals from halogen and methyl groups .

How can structural characterization be performed for this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine-19 NMR (¹⁹F NMR) resolves the fluorine environment (e.g., δ -110 to -120 ppm for ortho-fluorine) .

- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak at m/z 237.5 (C₈H₇BrClF⁺) .

- Elemental Analysis : Validate %C, %H, and %Br to ±0.3% deviation .

What safety protocols are essential when handling this compound?

The compound is corrosive (H314) and requires:

- PPE : Acid-resistant gloves, goggles, and fume hood use.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?

The ortho-fluorine and meta-methyl groups create steric hindrance, reducing reactivity at the benzyl position. However, the electron-withdrawing chlorine and fluorine atoms enhance electrophilicity. Methodological insights:

- Kinetic Studies : Compare reaction rates with analogues (e.g., 4-bromo-2-fluorobenzyl bromide) under SN2 conditions (e.g., NaI/acetone) .

- DFT Calculations : Predict transition-state geometries to rationalize regioselectivity .

How can conflicting data on physical properties (e.g., boiling point) be resolved?

Discrepancies in reported boiling points (e.g., 103°C/3mm vs. other values) may arise from purification methods. Resolve via:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature.

- Gas Chromatography (GC) : Use a high-polarity column (e.g., DB-FFAP) to confirm volatility under reduced pressure .

What strategies improve yield in cross-coupling reactions using this benzyl bromide?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura couplings.

- Additives : Use silver oxide (Ag₂O) to stabilize intermediates in Stille couplings.

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for stability of the benzyl bromide .

Data Contradiction Analysis

Why do different studies report varying purity levels (>95% vs. >97%) for commercially available batches?

Purity discrepancies stem from analytical methods:

- HPLC vs. GC : HPLC (UV detection) may overestimate purity due to co-eluting impurities, while GC-MS with electron capture detection (ECD) better resolves halogenated byproducts .

Recommendation : Cross-validate with elemental analysis and ¹H NMR integration .

Methodological Tables

Table 1. Comparative Reactivity in SN2 Reactions

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| This compound | NaI/acetone, 25°C | 78 | |

| 4-Bromo-2-fluorobenzyl bromide | NaI/acetone, 25°C | 92 |

Table 2. Analytical Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, 3H, CH₃), δ 4.6 (s, 2H, CH₂Br) | |

| ¹⁹F NMR | δ -117 ppm (ortho-F) | |

| EI-MS | m/z 237.5 (M⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.